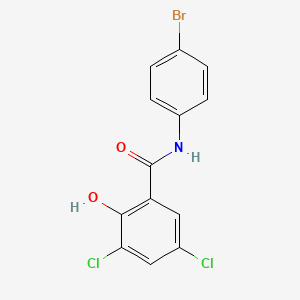![molecular formula C23H12ClF4N5O2S B14929229 4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929229.png)
4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique structure, which includes multiple rings and various functional groups
Méthodes De Préparation
The synthesis of 4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of intermediate compounds. One of the key intermediates is 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde . The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound may undergo Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Applications De Recherche Scientifique
4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has various scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, such as analgesic properties . In industry, it can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act on certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
When compared with similar compounds, 4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene stands out due to its unique structure and properties. Similar compounds include 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde and other furan derivatives . These compounds may share some chemical properties but differ in their specific applications and effects.
Propriétés
Formule moléculaire |
C23H12ClF4N5O2S |
|---|---|
Poids moléculaire |
533.9 g/mol |
Nom IUPAC |
4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C23H12ClF4N5O2S/c1-10-6-16(23(26,27)28)30-22-17(10)18-19(36-22)21-31-20(32-33(21)9-29-18)15-5-3-12(35-15)8-34-11-2-4-14(25)13(24)7-11/h2-7,9H,8H2,1H3 |
Clé InChI |
DVHFOWVWGLWMRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=CC(=C(C=C6)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14929147.png)
![N-(2-methylpropyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929157.png)
![N-(3,5-dimethylphenyl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B14929160.png)
![2,3-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B14929162.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929181.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide](/img/structure/B14929191.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3-methylphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14929194.png)

![ethyl 1-(3-bromophenyl)-5-{[(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B14929215.png)
![(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide](/img/structure/B14929218.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14929225.png)

![2,2-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylcyclopropanecarboxamide](/img/structure/B14929239.png)
